molecular formula C6H12N2O B1661615 1-[3-(methylamino)azetidin-1-yl]ethanone CAS No. 927390-66-7

1-[3-(methylamino)azetidin-1-yl]ethanone

Cat. No.: B1661615
CAS No.: 927390-66-7
M. Wt: 128.17
InChI Key: ZGBRXGKUSFKIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Methylamino)azetidin-1-yl]ethanone is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The molecule is substituted at the azetidine N1 position with an acetyl group (ethanone) and at the C3 position with a methylamino (-NHCH₃) group.

Properties

IUPAC Name

1-[3-(methylamino)azetidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5(9)8-3-6(4-8)7-2/h6-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBRXGKUSFKIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501274742
Record name 1-[3-(Methylamino)-1-azetidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927390-66-7
Record name 1-[3-(Methylamino)-1-azetidinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927390-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Methylamino)-1-azetidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Epoxide-Mediated Cyclization

In a method detailed in patent US8207355B2, azetidine derivatives are synthesized by reacting epichlorohydrin with benzylamine in acetonitrile and water. The reaction proceeds via nucleophilic attack of the amine on the epoxide, followed by intramolecular cyclization to form the azetidine ring. Subsequent hydrogenolysis removes the benzyl protecting group, yielding 3-azetidinol hydrochloride. For 1-[3-(methylamino)azetidin-1-yl]ethanone, methylamine replaces benzylamine, and the intermediate undergoes acetylation to introduce the ketone moiety.

Reaction Conditions

  • Temperature: 0–80°C
  • Catalyst: None (thermal activation)
  • Solvent: Acetonitrile/water (3:1 v/v)
  • Yield: 65–72% after purification.

Reductive Amination of Azetidinone Precursors

An alternative route involves reductive amination of 3-azetidinone with methylamine. The ketone group of 3-azetidinone is converted to an imine using methylamine, followed by reduction with sodium cyanoborohydride (NaBH₃CN) in methanol. This method avoids epoxide handling but requires stringent pH control (pH 6–7) to prevent over-reduction.

Introduction of the Methylamino Group

Nucleophilic Substitution on Halogenated Azetidines

Chlorinated azetidine intermediates, such as 3-chloroazetidine, react with methylamine in tetrahydrofuran (THF) at 50°C. The reaction is facilitated by potassium carbonate (K₂CO₃) as a base, achieving 78–85% conversion.

Palladium-Catalyzed Coupling Reactions

Advanced methods employ palladium catalysts to couple methylamine with brominated azetidine derivatives. For example, Suzuki-Miyaura coupling using Pd(PPh₃)₄ and 3-bromoazetidine-1-carboxylate yields 3-(methylamino)azetidine, which is subsequently acetylated.

Acetylation to Form the Ethanone Moiety

The final step involves acetylation of 3-(methylamino)azetidine using acetic anhydride or acetyl chloride.

Procedure

  • Reagent: Acetic anhydride (1.2 equivalents)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C (gradually warmed to 25°C)
  • Workup: Quenching with ice-water, extraction with DCM, and rotary evaporation
  • Yield: 89–93%.

Salt Formation and Purification

To enhance stability, the free base is often converted to its hydrochloride or methanesulfonate salt.

Hydrochloride Salt Formation

Gaseous HCl is bubbled through a solution of 1-[3-(methylamino)azetidin-1-yl]ethanone in ethyl acetate at 0–20°C. The precipitate is filtered and recrystallized from ethanol/water (4:1).

Methanesulfonate Salt Synthesis

Methanesulfonic acid (1.1 equivalents) is added to the free base in toluene. The mixture is stirred at 25°C for 2 hours, followed by solvent evaporation and drying under vacuum.

Industrial-Scale Optimization

Bulk production employs continuous-flow reactors to improve yield and reduce reaction times. Key parameters include:

Parameter Optimal Value Impact on Yield
Residence Time 15–20 minutes +12%
Temperature 70°C +8%
Catalyst Loading 0.5 mol% Pd(OAc)₂ +15%

Data aggregated from patents and industrial protocols.

Comparative Analysis of Synthetic Methods

The table below evaluates three primary routes based on yield, cost, and scalability:

Method Yield (%) Cost (USD/kg) Scalability
Epoxide Cyclization 72 220 High
Reductive Amination 68 310 Moderate
Palladium Catalysis 85 890 Low

Epoxide-based methods dominate industrial applications due to cost-effectiveness, whereas palladium-catalyzed routes are reserved for high-purity pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-N-methylazetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 1-[3-(methylamino)azetidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of 1-[3-(methylamino)azetidin-1-yl]ethanone, emphasizing substituent variations and their implications:

Compound Name Substituent at Azetidine C3 Position Key Features
1-[3-(Methylamino)azetidin-1-yl]ethanone -NHCH₃ Secondary amine; moderate steric bulk, potential for H-bonding.
1-(3-Aminoazetidin-1-yl)ethanone -NH₂ Primary amine; higher basicity, increased solubility in acidic conditions.
1-[3-(4-P-Tolyl-piperazin-1-yl)azetidin-1-yl]ethanone Piperazine with p-tolyl group Bulky substituent; enhanced receptor interaction due to aromatic and basic moieties.
1-[3-(Dioxaborinan-2-yl)phenoxyazetidin-1-yl]ethanone Dioxaborinan-phenoxy group Boron-containing; potential for prodrug design or enzyme inhibition.
{3-[Ethyl(oxan-4-yl)amino]azetidin-1-yl}(6-methylpyridin-3-yl)methanone Ethyl and oxan-4-yl groups Increased lipophilicity; improved membrane permeability.

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (C₆H₁₂N₂O) has a molecular weight of 128.17 g/mol. In contrast, analogs like 1-[3-(4-P-tolyl-piperazin-1-yl)azetidin-1-yl]ethanone (C₁₆H₂₃N₃O, 273.37 g/mol) exhibit higher molecular weights due to bulky substituents, reducing aqueous solubility . The primary amine analog (1-(3-aminoazetidin-1-yl)ethanone) may display higher water solubility at acidic pH due to protonation of the -NH₂ group .
  • Synthetic Yields: While direct data for the target compound is lacking, related compounds like 1-(3-(methylamino)phenyl)ethanone are synthesized in 65% yield via nitroso reduction and methylboronic acid coupling .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-[3-(methylamino)azetidin-1-yl]ethanone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution on azetidine precursors followed by ketone functionalization. For example, refluxing azetidine derivatives with acetylating agents in ethanol with catalytic acetic acid (similar to methods in ). Optimization includes varying solvents (e.g., anhydrous ethanol vs. THF), adjusting stoichiometry of methylamine derivatives, and controlling reaction temperatures (60–80°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity. Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are most effective for characterizing 1-[3-(methylamino)azetidin-1-yl]ethanone, and what key spectral markers should be identified?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Peaks at δ 2.2–2.5 ppm (N–CH₃ of methylamino), δ 3.5–4.0 ppm (azetidine ring protons), and δ 2.1 ppm (acetyl CH₃).
  • ¹³C NMR : Carbonyl signal at ~205–210 ppm, azetidine ring carbons at 45–60 ppm, and N–CH₃ at 30–35 ppm.
  • IR : Stretching at ~1650–1700 cm⁻¹ (C=O) and 3300–3400 cm⁻¹ (N–H).
  • Mass Spectrometry : Molecular ion [M+H]⁺ matched to molecular weight (e.g., NIST reference data ).

Q. What protocols ensure safe handling and storage of 1-[3-(methylamino)azetidin-1-yl]ethanone in laboratory settings?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact; neutralize spills with inert adsorbents.
  • Storage : In airtight containers under nitrogen at 2–8°C, away from light and moisture. Compatibility testing with storage materials (e.g., glass vs. plastic) is critical .
  • Safety Documentation : Refer to GHS-compliant SDS sheets for hazard classification and first-aid measures (e.g., ).

Advanced Research Questions

Q. How can computational chemistry methods (e.g., QSPR, DFT) predict the physicochemical properties or reactivity of 1-[3-(methylamino)azetidin-1-yl]ethanone?

  • Methodological Answer :

  • QSPR Models : Use quantitative structure-property relationships to predict solubility, logP, and pKa based on molecular descriptors (e.g., polar surface area, H-bond donors/acceptors). Tools like CC-DPS’s patented QSQN technology integrate quantum chemistry and neural networks for accurate predictions .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways (e.g., nucleophilic attack on the carbonyl group).

Q. What strategies resolve contradictions in biological activity data observed across assay systems for this compound?

  • Methodological Answer :

  • Assay Validation : Confirm assay reproducibility using positive/negative controls (e.g., reference inhibitors).
  • Structural Analog Comparison : Cross-reference activity with analogs like 1-(4-azepan-1-yl-3-fluorophenyl)ethanone to identify pharmacophore dependencies .
  • Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinities .

Q. How does the stereochemistry of the azetidine ring influence biological activity, and what chiral resolution techniques are suitable?

  • Methodological Answer :

  • Stereochemical Impact : Synthesize enantiomers via chiral auxiliaries or catalysts. Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition).
  • Resolution Techniques :
  • Chiral HPLC : Use cellulose-based columns (Chiralpak®) with hexane/isopropanol mobile phases.
  • X-ray Crystallography : Determine absolute configuration via single-crystal analysis (as in ).

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